E7820 - 289483-69-8

E7820

Catalog Number: EVT-287841
CAS Number: 289483-69-8
Molecular Formula: C17H12N4O2S
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

E7820 is a synthetic, low molecular weight, aromatic sulfonamide derivative. [, ] It has gained significant interest in scientific research due to its anti-angiogenic and antitumor properties. [, , , , , ] Primarily, its mechanism of action involves disrupting specific protein interactions, leading to downstream effects on cellular processes such as angiogenesis and cell cycle progression. [, , , , ] E7820's activity has been investigated in various cancer models, including those of the colon, breast, pancreas, and blood. [, , , , ]

Synthesis Analysis

E7820 is synthesized through a multi-step chemical process involving various organic reactions typical of aryl sulfonamide derivatives. The synthesis generally involves:

  1. Formation of the sulfonamide bond: This step typically requires the reaction of an amine with a sulfonyl chloride.
  2. Aromatic substitution reactions: These are crucial for introducing specific functional groups onto the aromatic ring, enhancing the compound's biological activity.
  3. Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity levels necessary for biological testing.

The stock solution of E7820 for experimental use is prepared by dissolving the compound in dimethyl sulfoxide and Tween 80, followed by dilution with glucose solution .

Molecular Structure Analysis

The molecular structure of E7820 can be described as follows:

  • Chemical Formula: C₁₃H₁₅N₃O₃S
  • Molecular Weight: Approximately 295.35 g/mol
  • Structural Features:
    • An aromatic ring system that contributes to its hydrophobic properties.
    • A sulfonamide group that is essential for its biological activity.

The compound's three-dimensional conformation plays a critical role in its interaction with target proteins, specifically integrins involved in angiogenesis. Structural analyses using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the precise arrangement of atoms within the molecule .

Chemical Reactions Analysis

E7820 participates in various chemical reactions, primarily involving:

  • Binding interactions with integrin receptors on endothelial cells, which are essential for angiogenesis.
  • Inhibition of angiogenic pathways, where it decreases the expression of integrins α-2, α-3, α-5, and β-1, thereby disrupting endothelial cell functions necessary for new blood vessel formation.

In preclinical studies, E7820 has demonstrated significant inhibition of basic fibroblast growth factor-induced angiogenesis in murine models, indicating its potential efficacy in tumor growth suppression .

Mechanism of Action

E7820's mechanism of action involves:

  1. Inhibition of Integrin Expression: E7820 downregulates integrin α-2 expression, which is pivotal for endothelial cell adhesion and migration during angiogenesis.
  2. Synergistic Effects with Other Therapies: When combined with epidermal growth factor receptor tyrosine kinase inhibitors like erlotinib, E7820 enhances anti-tumor activity by overcoming resistance mechanisms commonly observed in non-small-cell lung cancer .
  3. Induction of Apoptosis: E7820 has been shown to induce apoptosis in endothelial cells through mechanisms involving mitochondrial membrane potential loss and cytochrome c release .
Physical and Chemical Properties Analysis

E7820 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide and moderately soluble in aqueous solutions when prepared as a stock solution.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a standard range for similar compounds.

These properties are crucial for determining the compound's formulation and administration routes in clinical settings .

Applications

E7820 has several scientific applications, particularly in oncology:

  1. Cancer Therapy: Its primary application lies in treating cancers that exhibit angiogenesis-dependent growth patterns, such as non-small-cell lung cancer.
  2. Combination Therapies: E7820 is being explored in combination with other therapeutic agents to enhance efficacy against resistant cancer phenotypes.
  3. Research Tool: As an angiogenesis inhibitor, E7820 serves as a valuable tool in research settings to study endothelial cell behavior and tumor microenvironment interactions.

Ongoing clinical trials will further elucidate its effectiveness and safety profile in various cancer types .

Molecular Mechanisms of Action

Ubiquitin-Proteasome System Engagement via DCAF15-CRL4 Complex

E7820 (N-(3-Cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide) functions as a small-molecule protein ligand interface stabiliser (SPLINT) that hijacks the ubiquitin-proteasome system (UPS) by recruiting the Cullin RING ligase 4 (CRL4) E3 ubiquitin ligase complex. This process is mediated through the substrate receptor DCAF15 (DDB1- and CUL4-associated factor 15), which undergoes conformational rearrangement upon E7820 binding. The drug stabilizes an otherwise transient interaction between DCAF15 and the splicing factor RBM39 (RNA-binding motif protein 39), enabling the formation of a ternary complex (DDB1-DCAF15-E7820-RBM39) [2] [7]. Within this complex, RBM39 is polyubiquitinated at specific lysine residues (e.g., Lys338, Lys340, and Lys357) by the CRL4 machinery, marking it for proteasomal degradation [2].

The kinetics of this interaction reveal remarkably low intrinsic affinity between E7820 and DCAF15 (KDapp ≈ 3.8 μM) or RBM39 (no measurable binding). However, the ternary complex exhibits significantly stronger binding (KDapp ≈ 2.0 μM), demonstrating that extensive protein-protein interfaces compensate for weak ligand affinity [2] [7]. This mechanism is cell-type-dependent, as DCAF15 expression levels directly correlate with degradation efficiency. Hematopoietic and endothelial cells typically exhibit robust RBM39 degradation, while osteoblastic lineages show variable responses due to differential DCAF15 activity [1] [6].

Table 1: Degradation Efficiency of RBM39 by E7820 Across Cell Types

Cell TypeDCAF15 Expression LevelRBM39 Degradation (%)Functional Outcome
HUVECs (Endothelial)High>90%Reduced integrin α2 transcription
MV4-11 (AML)High>90%Splicing disruption, apoptosis
MC3T3 (Pre-osteoblast)Moderate<50%Increased integrin α2 expression
DLD1 (Colorectal)Variable60–80%HRD-dependent DNA damage

Structural Basis of RBM39 Degradation as a Molecular Glue

The cryo-EM structure of the DDB1-DCAF15-DDA1 core complex bound to RBM39 and E7820 (4.4 Å resolution) elucidates E7820’s role as a molecular glue [2] [7]. DCAF15 adopts a novel β-sheet–rich fold stabilized by DDA1, forming a shallow binding pocket that accommodates E7820. The compound’s sulfonamide group hydrogen-bonds with Ala234 and Phe235 of DCAF15, while its indole nitrogen interacts with Phe231. These interactions neo-functionalize the DCAF15 surface, creating a complementary interface for RBM39’s RNA recognition motif 2 (RRM2) domain [7].

Key residues governing complex stability include:

  • Gly268 in RBM39 RRM2 packs against an α-helix of DCAF15, explaining why mutations (e.g., G268V) confer resistance by steric hindrance [7].
  • Met265 in RBM39 forms hydrophobic contacts with E7820; M265L abolishes ternary complex formation [2].
  • Phe231 and Gln232 in DCAF15 mediate hydrogen bonding with E7820’s indole and sulfonamide groups, respectively [5].

Table 2: Critical Residues in the DCAF15-E7820-RBM39 Ternary Complex

ProteinResidueInteraction with E7820Consequence of Mutation
DCAF15Phe231H-bond (indole NH)Reduced RBM39 recruitment
DCAF15Ala234H-bond (sulfonamide)Weakened complex affinity
DCAF15Phe235H-bond (sulfonamide)Abolished degradation
RBM39Met265Hydrophobic packingResistance to degradation
RBM39Gly268Helix packingSteric resistance (G268V)

Engineered minimal complexes (e.g., DDB1ΔB-DCAF15split-DDA1-RBM39RRM2) confirmed these interactions via X-ray crystallography (2.9 Å resolution) [7]. The structural data rationalize the selectivity of E7820 for RBM39 over homologous splicing factors, as only RBM39’s RRM2 domain contains the requisite residues for interfacial complementarity.

Modulation of CAPERα Stability and Transcriptional Regulation

Beyond RBM39, E7820 modulates the stability of CAPERα (co-activator of AP-1 and estrogen receptors), a transcriptional regulator complexed with DCAF15. In canonical models (e.g., HUVECs), E7820 promotes CAPERα ubiquitination and degradation via the CRL4DCAF15 complex, leading to reduced integrin α2 (ITGA2) expression—a key mediator of angiogenesis [1] [3]. However, in pre-osteoblastic MC3T3 cells, E7820 increases integrin α2 expression by 150–200%, highlighting cell-contextual outcomes [1].

Mechanistic studies attribute this paradox to:

  • Differential CAPERα isoform usage: MC3T3 cells express HCC1.4 (CAPERα isoform b), which lacks transactivation domains critical for integrin repression [1].
  • Promoter-specific effects: CAPERα degradation in MC3T3 fails to repress the integrin α2 promoter due to altered AP-1 dimer composition (e.g., Jun-Fos ratio), which modifies transcriptional output [1] [6].
  • Spliceform dynamics: Semi-quantitative RT-PCR revealed no difference in CAPERα degradation kinetics or splice-variant expression between endothelial and osteoblastic cells, implicating cell-type-specific co-regulators [1].

Table 3: Cell-Type-Specific CAPERα Dynamics Induced by E7820

Cell LineCAPERα DegradationIntegrin α2 ExpressionKey Transcriptional Regulators
HUVECsRobust (>70%)Decreased (50–60%)AP-1 (c-Jun/c-Fos), ERα
MC3T3 (Osteoblast)Partial (40–50%)Increased (150–200%)AP-1 (JunD/Fra1), reduced ERβ
Saos-2Moderate (60%)No significant changeDominant RUNX2 activity

These findings underscore that E7820’s transcriptional effects are not solely degradation-dependent but hinge on cell-specific transcriptional networks.

Dose-Dependent Effects on Mitochondrial Priming and BCL2 Family Dynamics

E7820 exhibits dose-dependent modulation of mitochondrial apoptosis pathways, particularly in malignancies with homologous recombination deficiency (HRD). At 500 nM–1 μM, E7820 induces RBM39 degradation, causing aberrant splicing of BCL2 family transcripts. This results in:

  • Increased pro-apoptotic priming: Upregulation of BAD and BIM (BCL2-interacting mediator) by 3–5 fold, enhancing mitochondrial outer membrane permeabilization [8] [10].
  • Suppression of anti-apoptotic signals: Downregulation of MCL-1 and BCL-XL due to intron retention and nonsense-mediated decay [8].
  • Synergy with BCL2 inhibitors: In splicing factor-mutant AML, E7820 (100 ng/mL) increases venetoclax sensitivity by 8–10 fold, as measured by dynamic BH3 profiling [8].

In HRD models (e.g., BRCA2-knockout DLD1 cells), E7820 (1 μM, 72 h) induces γH2AX foci (marking DNA double-strand breaks) and suppresses RAD51 filament formation. This exacerbates replication stress, leading to synthetic lethality in HRD-positive tumors [10]. The effect is amplified at higher doses (2 μM), where prolonged RBM39 degradation (>120 h) causes catastrophic intron retention in DNA repair genes (e.g., BRCA1, ATR), collapsing replication forks.

Table 4: E7820-Induced Changes in BCL2 Family Expression and Mitochondrial Priming

DoseBCL2 Family AlterationsMitochondrial PrimingSynergy with Venetoclax
100 nMMild BIM induction (1.5–2×)<20% increaseAdditive effect
500 nMBAD ↑ 3×, MCL-1 ↓ 50%40–60% increase3–5 fold sensitization
1 μMBAD ↑ 5×, BIM ↑ 4×, BCL-XL ↓ 70%>80% increase8–10 fold sensitization

These dose-responsive effects underpin ongoing clinical trials combining E7820 with venetoclax in myeloid malignancies (NCT05024994) [8].

Properties

CAS Number

289483-69-8

Product Name

E7820

IUPAC Name

3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C17H12N4O2S/c1-11-5-6-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-4-2-3-12(7-14)8-18/h2-7,10,20-21H,1H3

InChI Key

LWGUASZLXHYWIV-UHFFFAOYSA-N

SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

E7820
N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.